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Compound of Interest

Compound Name:
4-Amino-6-chloro-2-

methylnicotinic acid

Cat. No.: B8061075

Get Quote

Executive Summary: The Structural Scaffold
4-Amino-6-chloro-2-methylnicotinic acid is a polysubstituted pyridine derivative critical in the

synthesis of kinase inhibitors (e.g., BMX, BTK) and antimicrobial agents. Its structural integrity

relies on the interplay between the electron-donating amino group and the electron-withdrawing

chloro/carboxyl groups, which dictates its solid-state behavior, solubility, and bioavailability.

This guide provides a technical roadmap for determining and analyzing its X-ray crystal

structure, focusing on the dominant hydrogen-bonding motifs and conformational locks that

define its stability.
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Feature Specification

Compound Name
4-Amino-6-chloro-2-methylpyridine-3-carboxylic

acid

Molecular Formula C₇H₇ClN₂O₂

Molecular Weight 186.60 g/mol

Primary Synthon Aminopyridine-carboxylic acid heterosynthon

Predicted Morphology
Monoclinic or Triclinic prisms (Zwitterionic

potential)

Predicted Structural Features & Supramolecular
Synthons
Before data collection, understanding the expected molecular geometry is crucial for

refinement strategies. Based on homologous structures (e.g., 2-aminonicotinic acid, 4-

aminonicotinic acid), the following features are characteristic of this scaffold.

A. Intramolecular Hydrogen Bonding (The
"Conformational Lock")
The proximity of the 4-amino group and the 3-carboxylic acid creates a robust S(6)

intramolecular hydrogen bond ring.

Mechanism: The amino nitrogen (

) acts as a donor to the carbonyl oxygen (

) of the acid.

Effect: This locks the carboxylic acid into a specific orientation relative to the pyridine ring,

reducing conformational entropy and increasing planarity, although the steric bulk of the 2-

methyl group may force a slight twist (

) of the carboxylate group out of the ring plane.
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B. Zwitterionic vs. Neutral Character
Nicotinic acid derivatives often crystallize as zwitterions.

Electronic Push-Pull: The 4-amino group is a strong resonance donor, increasing electron

density at the pyridine ring nitrogen (

).

The 6-Chloro Effect: While the 6-chloro substituent is electron-withdrawing (inductive), the

strong para-donation from the amino group typically prevails, making

sufficiently basic to deprotonate the carboxylic acid.

Result: Expect a Zwitterionic Lattice (

...

).

C. Intermolecular Packing Networks
The crystal packing is dominated by strong, directional hydrogen bonds:

Head-to-Tail Chains: If zwitterionic, molecules form infinite chains via

interactions (C(7) or C(8) motifs).

Centrosymmetric Dimers: If neutral, the carboxylic acid groups likely form the classic

dimer, while the amino groups crosslink these dimers into sheets.

Experimental Protocol: Crystallization & Data
Collection
This protocol ensures high-quality single crystals suitable for resolving the protonation state (H-

atom positions).

Phase I: Crystallization Screening
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Solvent Selection: Use polar protic solvents to stabilize the potential zwitterion.

Primary: Methanol/Water (3:1) – Slow evaporation.

Secondary: Ethanol/DMF – Vapor diffusion (antisolvent: Diethyl ether).

Technique:Slow Cooling is preferred over evaporation to minimize disorder in the methyl

rotation.

Phase II: X-ray Diffraction Workflow
Source: Mo-K

(

Å) is recommended to reduce absorption artifacts from the Chlorine atom (

mm

).

Temperature: Collect at 100 K. Low temperature is non-negotiable to freeze the rotation of

the 2-methyl group and precisely locate the amino/acid protons.

Phase III: Structure Solution & Refinement
Space Group Determination: Expect

(Monoclinic) or

(Triclinic).

H-Atom Treatment: Do not use geometrical riding models for the critical H-atoms (N-H, O-H)

initially. Locate them in the Difference Fourier map (

) to confirm the zwitterionic state.

Visualization of Structural Logic
The following diagrams illustrate the workflow for solving the structure and the topology of the

hydrogen-bonding network.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8061075?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Crystallization & Characterization Workflow
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Caption: Step-by-step workflow for isolating single crystals and solving the structure of 4-
Amino-6-chloro-2-methylnicotinic acid.

Diagram 2: Hydrogen Bond Network Topology
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Caption: Topology of expected hydrogen bonding. Red arrow indicates the critical

intramolecular lock; dashed lines show packing forces.

Pharmaceutical Relevance & Stability
For drug development, the solid-state form of this intermediate has specific implications:

Polymorphism Risk: The rotation of the 3-COOH group relative to the steric 2-Methyl group

creates potential for conformational polymorphism. Screening should focus on identifying the

most thermodynamically stable form (lowest energy conformation) to prevent phase changes

during formulation.

Salt Formation: The basicity of the ring nitrogen (enhanced by the 4-amino group) makes this

compound an excellent candidate for salt formation with strong acids (e.g., HCl, mesylate),

which can vastly improve aqueous solubility compared to the zwitterionic or free acid forms.

Chlorine Halogen Bonding: The 6-Chloro substituent is not just a steric blocker; it can

participate in halogen bonding (
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), acting as a secondary structure-directing interaction that influences melting point and
lattice energy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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